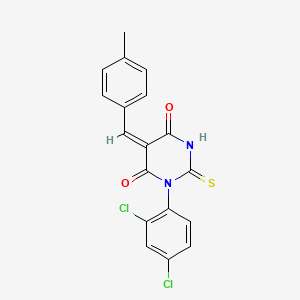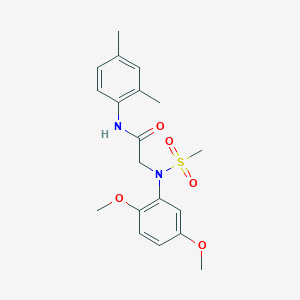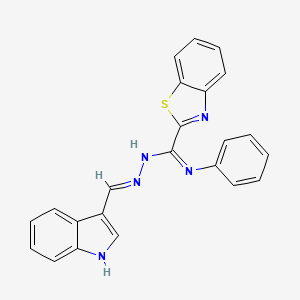![molecular formula C21H25N3O3 B6046960 N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine](/img/structure/B6046960.png)
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine, also known as ALK inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. ALK (anaplastic lymphoma kinase) is a receptor tyrosine kinase that is involved in the development of various types of cancer. The inhibition of ALK has been shown to be a promising therapeutic approach for cancer treatment.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor works by binding to the ATP-binding site of the N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine receptor tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that are involved in the growth and proliferation of cancer cells. N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has been shown to be highly selective for N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine and has minimal off-target effects.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce tumor growth in preclinical studies. N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has also been shown to have minimal toxicity in normal cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor for lab experiments include its high selectivity for N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine, minimal off-target effects, and potential for use in combination therapy with other cancer drugs. The limitations of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor for lab experiments include its high cost, low solubility in water, and limited availability.
Zukünftige Richtungen
For research on N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor include the development of more efficient and cost-effective synthesis methods, the optimization of dosing and administration strategies, and the identification of biomarkers that can predict patient response to treatment. Additionally, further studies are needed to investigate the potential use of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor in combination therapy with other targeted cancer drugs.
Synthesemethoden
The synthesis of N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor involves a series of chemical reactions. The starting material, 3,4-dimethoxybenzaldehyde, is reacted with 2-pyridinecarboxaldehyde in the presence of a base to form the chalcone intermediate. The chalcone intermediate is then reacted with piperidine and an amine to form the final product, N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor. The purity and yield of the product can be improved by using various purification techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells in various types of cancer such as non-small cell lung cancer, neuroblastoma, and anaplastic large cell lymphoma. N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine inhibitor has also been studied for its potential use in combination therapy with other cancer drugs.
Eigenschaften
IUPAC Name |
(E)-1-[3-(3,4-dimethoxyanilino)piperidin-1-yl]-3-pyridin-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-26-19-10-8-17(14-20(19)27-2)23-18-7-5-13-24(15-18)21(25)11-9-16-6-3-4-12-22-16/h3-4,6,8-12,14,18,23H,5,7,13,15H2,1-2H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGINKGDMQWABF-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C=CC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)/C=C/C3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-[(2E)-3-(2-pyridinyl)-2-propenoyl]-3-piperidinamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5-chloro-2-methoxyphenyl)[1-(5-isoquinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B6046878.png)
![(1S*,4S*)-2-(2-{3-[3-(3-methyl-2-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6046886.png)
![1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-3-(methoxymethyl)pyrrolidine](/img/structure/B6046890.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6046899.png)
![1-(1-azocanyl)-3-(2-methoxy-5-{[4-(methoxymethyl)-1-piperidinyl]methyl}phenoxy)-2-propanol](/img/structure/B6046912.png)

![N-{[1-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-ylcarbonyl)piperidin-3-yl]methyl}thiophene-2-sulfonamide](/img/structure/B6046928.png)
![2-[4-cyclopentyl-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6046934.png)
![2-(1-{[1-(2-naphthoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6046937.png)


![ethyl 3-(3-methoxybenzyl)-1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6046956.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6046972.png)
![6-butyl-2-(3-{[methyl(pyrazin-2-ylmethyl)amino]methyl}phenyl)pyrimidin-4(3H)-one](/img/structure/B6046973.png)